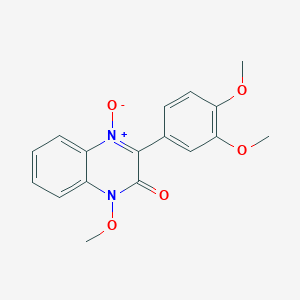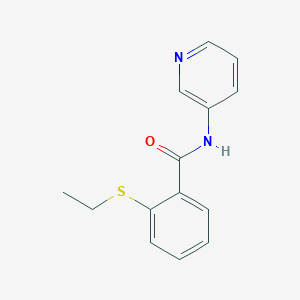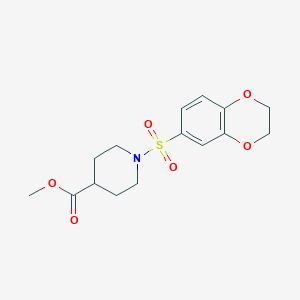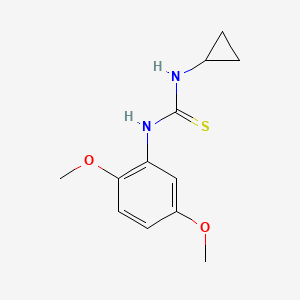
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a quinoxaline derivative that is synthesized through a specific method, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the modulation of glutamate receptor activity. Specifically, this compound acts as a positive allosteric modulator of the AMPA subtype of glutamate receptors. This results in increased excitatory synaptic transmission, which can enhance synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide have been studied extensively. In addition to modulating glutamate receptor activity, this compound has been shown to enhance long-term potentiation (LTP) in the hippocampus, a process that is critical for learning and memory. Furthermore, 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its potential therapeutic effects in neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in lab experiments is its specificity for AMPA receptors. This allows researchers to selectively modulate the activity of these receptors without affecting other glutamate receptor subtypes. However, one of the limitations of using this compound is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration for each experimental paradigm.
Direcciones Futuras
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide. One direction is to further investigate its potential therapeutic effects in neurological disorders, such as Alzheimer's disease and schizophrenia. Another direction is to develop new analogs of this compound with improved pharmacokinetic properties and reduced toxicity. Additionally, the use of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide in combination with other compounds, such as NMDA receptor antagonists, may provide new insights into the complex mechanisms underlying synaptic plasticity and learning.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide involves the reaction of 3,4-dimethoxyaniline with 2-chloro-1-methoxyquinoxaline in the presence of potassium carbonate and copper(I) iodide. The reaction proceeds through a nucleophilic substitution mechanism, and the resulting product is purified through column chromatography. This method has been optimized to yield high purity and high yield of the final product.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has been used in various scientific research applications. One of the most significant applications is in the field of neuroscience, where this compound has been shown to modulate the activity of glutamate receptors. Glutamate receptors are essential for synaptic plasticity, learning, and memory, and their dysfunction is associated with various neurological disorders. Therefore, 3-(3,4-dimethoxyphenyl)-1-methoxy-2(1H)-quinoxalinone 4-oxide has the potential to be used as a tool compound for studying glutamate receptor function and developing new therapies for neurological disorders.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-1-methoxy-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-22-14-9-8-11(10-15(14)23-2)16-17(20)19(24-3)13-7-5-4-6-12(13)18(16)21/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIGMYDERPGDHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=[N+](C3=CC=CC=C3N(C2=O)OC)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647548 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(3,4-dichlorobenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5829589.png)

![ethyl 4,5-dimethyl-2-{[3-(5-methyl-2-furyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5829611.png)

![ethyl 3-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-4-oxo-3,4-dihydrothieno[3,4-d]pyrimidine-7-carboxylate](/img/structure/B5829625.png)


![2-fluoro-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5829638.png)
![N-(4-{[(1,1-dimethylpropyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5829643.png)


![N-[4-(aminosulfonyl)phenyl]-4-hydroxy-1-piperidinecarbothioamide](/img/structure/B5829674.png)

![3-chloro-4-[(2,6-dichlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B5829694.png)